Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)
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Overview
Description
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is a coordination complex with the molecular formula C31H32O4P2Pd. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. This compound is known for its ability to facilitate carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
This compound acts as a catalyst by providing an alternative reaction pathway with a lower activation energy . It interacts with its targets through coordination chemistry, where it forms complexes with the reactants, facilitating their interaction .
Biochemical Pathways
The specific biochemical pathways affected by Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) depend on the nature of the reaction it is catalyzing. For instance, it can be used to catalyze cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
Its solubility in various solvents and stability under different conditions are important factors that influence its effectiveness as a catalyst .
Result of Action
The result of the action of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is the successful catalysis of the reaction it is involved in. This leads to the formation of the desired products with higher efficiency and selectivity .
Biochemical Analysis
Biochemical Properties
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) plays a significant role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . It coordinates well with metals in a monodentate or bidentate manner, making it useful in the development of biologically active metal coordination complexes .
Molecular Mechanism
The molecular mechanism of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) involves its role as a catalyst in various reactions . It forms complexes with metals and participates in several types of coupling reactions
Temporal Effects in Laboratory Settings
It is recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) can be synthesized through the reaction of palladium acetate with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as acetic acid or chloroform. The reaction typically involves mixing the reagents under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of palladium acetate and 1,3-bis(diphenylphosphino)propane, maintaining strict control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) undergoes various types of reactions, including:
Coupling Reactions: It is widely used in Heck, Suzuki, and Sonogashira coupling reactions to form carbon-carbon bonds.
Carbonylation: The compound acts as a catalyst in the copolymerization of ethene with carbon monoxide.
Common Reagents and Conditions
Suzuki Reaction: Involves aryl boronic acids and aryl halides, usually in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted alkenes, biaryls, and other complex organic molecules, depending on the specific substrates used .
Scientific Research Applications
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Facilitates the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II): Another palladium complex used in similar catalytic applications.
Bis(triphenylphosphine)palladium(II) dichloride: Commonly used in cross-coupling reactions.
Uniqueness
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is unique due to its specific ligand structure, which provides a distinct bite angle and coordination environment. This uniqueness enhances its catalytic efficiency and selectivity in various organic transformations .
Properties
IUPAC Name |
acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4); |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVIMJWRWLVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4P2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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